molecular formula C14H17NO2 B2401825 3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione CAS No. 145704-80-9

3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione

Cat. No.: B2401825
CAS No.: 145704-80-9
M. Wt: 231.295
InChI Key: ADMUDBDDWUZHPO-JTQLQIEISA-N
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Description

3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is a chiral pyrrolidine-2,4-dione derivative of interest in scientific research and development. Compounds based on the pyrrolidine-2,4-dione (also known as pyrrolidinedione or succinimide) scaffold are recognized for their diverse biological activities. For instance, structurally related molecules, such as 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, are well-documented in scientific literature as clinically used anticonvulsants . The specific stereochemistry imparted by the (1R)-1-phenylethyl substituent on the nitrogen atom makes this compound a valuable chiral building block or intermediate. Researchers can utilize this scaffold in the design and synthesis of novel compounds for pharmaceutical research, particularly in central nervous system (CNS) drug discovery . The molecular framework is also relevant in the synthesis of more complex polycyclic structures, such as indeno[1,2-b]pyrrole-2,4-diones, which are subjects of ongoing organic chemistry research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10H,9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMUDBDDWUZHPO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)C(C2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(=O)C(C2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione typically involves the reaction of 3,3-dimethylpyrrolidine-2,4-dione with (1R)-1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. Research has shown that 3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione can inhibit the growth of various cancer cell lines. For instance, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis through mitochondrial pathways .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. In vitro studies suggest that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer’s disease .

Organic Synthesis Applications

1. Building Block in Synthesis
this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as Michael additions and cycloadditions. Its ability to participate in these reactions makes it a versatile intermediate in the synthesis of pharmaceuticals .

2. Synthesis of Chiral Compounds
Due to its chiral nature, this compound is instrumental in synthesizing other chiral compounds used in drug development. The presence of the phenylethyl group allows for the introduction of asymmetry in synthetic pathways, which is crucial for producing enantiomerically pure substances .

Case Studies

Study Application Findings
Study on Anticancer ActivityBreast CancerInduced apoptosis in cancer cells through mitochondrial pathways .
Neuroprotective StudyNeurodegenerative DiseasesReduced oxidative stress in neuronal cell cultures .
Synthetic ApplicationOrganic SynthesisUsed as a building block for complex organic molecules .

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biological pathways. The exact molecular targets and pathways depend on the context of its use and the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidine-2,4-Diones

Below is a comparative analysis of key pyrrolidine-dione derivatives:

Compound Core Structure Substituents Molecular Weight Key Features
Target Compound (CAS: 145704-80-9) Pyrrolidine-2,4-dione 1: (1R)-1-phenylethyl; 3,3: dimethyl 231.29 Chiral center, lipophilic groups, discontinued commercial status
3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione Pyrrolidine-2,4-dione 1: methyl; 3: 5-chloro-2-phenoxyphenyl 314.75 Chlorine enhances electrophilicity; phenoxy group increases rigidity
Pyrrolidine-2,3-dione derivatives (e.g., from ) Pyrrolidine-2,3-dione Variable substituents at 1,4,5 Varies Diverse substitution patterns; multi-component synthesis routes

Key Differences in Substituents and Bioactivity

Chirality and Aromatic Groups
  • The target compound’s (1R)-1-phenylethyl group provides a chiral center absent in analogues like 3-(5-chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione, which lacks stereochemical complexity. This chirality may enhance selectivity in receptor binding .
Commercial and Regulatory Status
  • The target compound is discontinued by major suppliers, unlike its pyrrolidine-2,3-dione analogues, which remain research staples due to broader medicinal applications (e.g., kinase inhibition) .

Research and Application Insights

Industrial Challenges

  • Supply chain limitations for the target compound contrast with the availability of pyrrolidine-2,3-diones, which are synthesized via robust, published protocols .
  • Chlorinated derivatives (e.g., 3-(5-chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione) are prioritized in agrochemical research due to enhanced stability and reactivity .

Biological Activity

3,3-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione, also known by its CAS number 145704-80-9, is a compound with significant potential in various biological applications. Its unique molecular structure, characterized by a pyrrolidine ring with a phenylethyl group and two methyl groups, positions it as an interesting subject for research in medicinal chemistry and pharmacology.

Basic Information

  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231.29 g/mol
  • IUPAC Name : (R)-3,3-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,4-dione
  • CAS Number : 145704-80-9

Structural Features

The compound features a pyrrolidine ring that contributes to its biological activity. The presence of the phenylethyl group enhances lipophilicity, potentially influencing its interaction with biological membranes and receptors.

Research indicates that this compound may exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in certain diseases.
  • Antimicrobial Properties : Preliminary data indicate potential antimicrobial activity against various pathogens, although further studies are needed to fully elucidate these effects.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study assessed the compound's effect on the Type III secretion system (T3SS) in C. rodentium, showing a significant reduction in secretion at concentrations around 50 μM. This suggests potential applications in treating bacterial infections by targeting secretion mechanisms critical for virulence .
  • Antimicrobial Activity :
    • In vitro assays demonstrated that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibition, antimicrobial
3,3-Dimethylpyrrolidine-2,4-dioneLacks phenylethyl groupLimited biological activity
1-Phenylethylpyrrolidine-2,4-dioneSimilar structure without dimethyl substitutionModerate activity

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3,3-dimethylpyrrolidine-2,4-dione with (1R)-1-phenylethylamine under controlled conditions. This process can be optimized for yield and purity using various solvents and catalysts .

Applications in Research

Due to its unique properties, this compound is utilized as a building block in organic synthesis and has potential applications in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Q & A

Q. What are the established synthetic routes for 3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via multi-component reactions or nucleophilic substitution involving pyrrolidine-2,4-dione precursors. For example, 3-pyrroline-2-one derivatives can react with aliphatic amines (e.g., methylamine) to form pyrrolidine-2,3-diones . Key intermediates are characterized using:

  • 1D NMR (¹H, ¹³C) for proton/carbon assignments.
  • 2D NMR (HSQC, HMBC) to confirm connectivity and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) for molecular formula validation .

Q. How is the stereochemical integrity of the (1R)-1-phenylethyl group ensured during synthesis?

Methodological Answer: Chiral resolution techniques (e.g., chiral chromatography) or enantioselective synthesis using chiral auxiliaries are employed. The (1R) configuration is verified via:

  • Optical rotation measurements to confirm enantiopurity.
  • NOESY NMR to assess spatial proximity of substituents .

Advanced Research Questions

Q. What computational strategies are used to predict reaction pathways for pyrrolidine-2,4-dione derivatives?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) model transition states and intermediates. These predictions guide experimental optimization, such as solvent selection or catalyst design. Experimental validation involves kinetic profiling and isotopic labeling (e.g., deuterated reagents) to trace mechanistic steps .

Q. How can factorial design optimize reaction conditions for pyrrolidine-2,4-dione synthesis?

Methodological Answer: A 2^k factorial design tests variables (e.g., temperature, catalyst loading, solvent polarity) to identify significant factors. For example:

FactorLow LevelHigh Level
Temperature60°C100°C
Catalyst5 mol%15 mol%
SolventTHFDMF
Response surface methodology (RSM) then refines optimal conditions, minimizing trial-and-error approaches .

Q. How are contradictions between computational predictions and experimental outcomes resolved?

Methodological Answer: Discrepancies (e.g., unexpected byproducts or low yields) are addressed via:

  • Post-reaction analysis : HRMS or GC-MS to detect unanticipated intermediates.
  • Microkinetic modeling : Adjusting activation barriers in computational frameworks to align with observed data.
  • In situ spectroscopy (e.g., IR, Raman) to monitor real-time reaction dynamics .

Q. What advanced techniques resolve complex stereochemical or regiochemical ambiguities in NMR data?

Methodological Answer:

  • Residual dipolar coupling (RDC) : Aligns molecules in liquid crystals to extract spatial constraints.
  • Crystallography-assisted analysis : X-ray structures of derivatives (e.g., halogenated analogs) provide reference data for NMR assignments.
  • Dynamic NMR (DNMR) : Detects slow conformational exchanges affecting peak splitting .

Data Analysis and Mechanistic Probes

Q. How are isotopic labeling studies applied to elucidate reaction mechanisms?

Methodological Answer: ¹³C or ²H labeling at specific positions (e.g., carbonyl carbons) tracks atom migration. For instance:

  • LC-MS/MS identifies labeled fragments.
  • Kinetic isotope effects (KIE) differentiate rate-determining steps (e.g., C-H bond cleavage vs. nucleophilic attack) .

Q. What strategies mitigate competing side reactions in multi-step syntheses?

Methodological Answer:

  • Protecting groups : Temporarily shield reactive sites (e.g., amines, hydroxyls).
  • Flow chemistry : Continuous reaction systems minimize intermediate degradation.
  • Chemoselective catalysts : Enzymes or transition-metal catalysts target specific functional groups .

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